molecular formula C5H5BrN2O2 B2831028 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1399653-86-1

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2831028
CAS No.: 1399653-86-1
M. Wt: 205.011
InChI Key: LJOMSWUFAYFYEA-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position. These structural features make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-bromo-1-methylpyrazole and suitable carboxylation reagents.

    Carboxylation Reaction: The carboxylation of 3-bromo-1-methylpyrazole can be achieved using carbon dioxide (CO₂) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). This reaction is typically carried out under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN₃) or potassium thiocyanate (KSCN).

    Oxidation Reactions: The methyl group at the 1-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), dimethylformamide (DMF) as a solvent, and elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and material science.

    Biology: The compound is used in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.

    4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: Utilized as a pharmaceutical intermediate.

Uniqueness

3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom at the 3-position and carboxylic acid group at the 4-position make it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-bromo-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOMSWUFAYFYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399653-86-1
Record name 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
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